molecular formula C6H9ClN2O2S B2592517 Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride CAS No. 2460750-29-0

Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride

Cat. No.: B2592517
CAS No.: 2460750-29-0
M. Wt: 208.66
InChI Key: CIWORXPJJBXETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

Scientific Research Applications

Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate;hydrochloride may also interact with various biological targets.

Mode of Action

Similar compounds have been shown to participate in various biochemical reactions . For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate;hydrochloride may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For instance, indole derivatives have been reported to affect pathways related to oxidative stress, excitotoxicity, proteostasis, and neuroinflammation . Therefore, it’s plausible that Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate;hydrochloride may also influence similar pathways.

Pharmacokinetics

Similar compounds, such as indole derivatives, have been found to have diverse pharmacokinetic properties . Therefore, it’s plausible that Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate;hydrochloride may also have unique ADME properties that impact its bioavailability.

Result of Action

Similar compounds have been reported to have various biological activities, including antiviral, anti-inflammatory, and anticancer properties . Therefore, it’s plausible that Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate;hydrochloride may also have similar effects.

Action Environment

Similar compounds have been found to be influenced by various environmental factors . Therefore, it’s plausible that environmental factors may also influence the action of Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate;hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-haloketone, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the thiazole ring into more oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that may involve solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole family.

    Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate: The non-hydrochloride form of the compound.

    Thiamine (Vitamin B1): A naturally occurring thiazole derivative with essential biological functions.

Uniqueness

Methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate hydrochloride is unique due to its specific functional groups and potential applications. Unlike thiamine, which is a vitamin, this compound is primarily used in research and industrial applications. Its ability to undergo various chemical reactions and its potential as a drug scaffold make it a valuable compound in scientific research.

Properties

IUPAC Name

methyl 5-(aminomethyl)-1,3-thiazole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c1-10-6(9)5-8-3-4(2-7)11-5;/h3H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWORXPJJBXETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(S1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.